molecular formula C10H13NO2 B13941103 n-(2-Methoxy-4-methylphenyl)acetamide CAS No. 89345-81-3

n-(2-Methoxy-4-methylphenyl)acetamide

Cat. No.: B13941103
CAS No.: 89345-81-3
M. Wt: 179.22 g/mol
InChI Key: MIRGFJZYIKSVLS-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-methylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a methoxy group (-OCH₃) at the ortho (2nd) position and a methyl group (-CH₃) at the para (4th) position.

Properties

CAS No.

89345-81-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-(2-methoxy-4-methylphenyl)acetamide

InChI

InChI=1S/C10H13NO2/c1-7-4-5-9(11-8(2)12)10(6-7)13-3/h4-6H,1-3H3,(H,11,12)

InChI Key

MIRGFJZYIKSVLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-4-methylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-methoxy-4-methylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may include crystallization or distillation to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides or other derivatives.

Scientific Research Applications

N-(2-Methoxy-4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-4-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly alter physicochemical properties. Key comparisons include:

Compound Name Substituents Electronic Effects Key Differences vs. Target Compound Reference
N-(4-Methoxyphenyl)acetamide 4-OCH₃ Electron-donating (para) Lacks methyl group; para-methoxy only
N-(2-Methoxy-4-nitrophenyl)acetamide 2-OCH₃, 4-NO₂ Electron-withdrawing (NO₂) Nitro group increases reactivity
N-(4-Amino-2-methylphenyl)acetamide 4-NH₂, 2-CH₃ Electron-donating (NH₂) Amino group enhances solubility
N-[2-(2-Methoxy-4-propylphenoxy)ethyl]acetamide 2-OCH₃, 4-C₃H₇, ethyl linker Steric bulk from propyl and linker Extended alkyl chain alters lipophilicity

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in ) increase reactivity for electrophilic substitution but may reduce metabolic stability.
  • Amino groups (e.g., in ) improve water solubility but may introduce susceptibility to oxidation.
  • Steric hindrance from substituents like propyl () or methyl (target compound) can affect binding to biological targets.

Pharmacological Activities of Analogues

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, sulfonyl) or heterocyclic attachments (e.g., benzothiazole in ) show enhanced antimicrobial effects due to improved membrane penetration or target inhibition .
  • Anti-inflammatory and Anticancer Potential: Chalcone-acetamide hybrids (e.g., in ) exhibit anti-inflammatory properties via COX-2 inhibition, while trifluoromethylbenzothiazole derivatives () demonstrate anticancer activity through kinase modulation.

However, the absence of strong electron-withdrawing groups (e.g., NO₂) might limit its reactivity compared to .

Challenges for the Target Compound :

  • Ortho-substitution (methoxy) may sterically hinder acetylation, necessitating optimized conditions (e.g., Lewis acid catalysts).

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